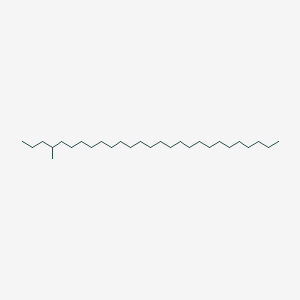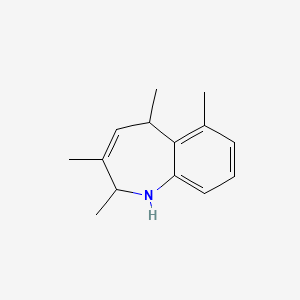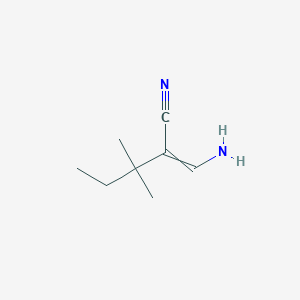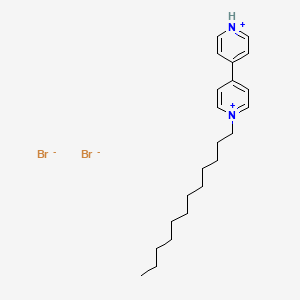
4-Methylheptacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylheptacosane is a long-chain hydrocarbon with the molecular formula C28H58 It is a methyl-branched alkane, which means it has a methyl group attached to the main carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylheptacosane typically involves the alkylation of heptacosane with a methylating agent. One common method is the Friedel-Crafts alkylation, where heptacosane reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process is optimized for high yield and purity, often employing advanced distillation and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylheptacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under specific conditions, although this is less common.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Chlorine or bromine gas under UV light.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: No significant change as it is already saturated.
Substitution: Haloalkanes such as 4-chloroheptacosane or 4-bromoheptacosane.
Applications De Recherche Scientifique
4-Methylheptacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: It is a component of the cuticular hydrocarbons in insects, playing a role in chemical communication and mating behaviors.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential biological activities.
Industry: It is used in the formulation of lubricants and as a standard in the calibration of analytical instruments.
Mécanisme D'action
The mechanism of action of 4-Methylheptacosane in biological systems involves its role as a cuticular hydrocarbon. It interacts with the sensory receptors of insects, influencing behaviors such as mating and social interactions. The molecular targets include chemoreceptors on the antennae of insects, which detect the presence of this compound and trigger specific behavioral responses.
Comparaison Avec Des Composés Similaires
Heptacosane: A straight-chain alkane with no branching.
3-Methylheptacosane: Another methyl-branched alkane but with the methyl group on the third carbon.
Nonacosane: A longer-chain alkane with 29 carbon atoms.
Uniqueness: 4-Methylheptacosane is unique due to its specific branching at the fourth carbon, which influences its physical properties and biological activity. This branching can affect its melting point, boiling point, and interaction with biological systems compared to its straight-chain and differently branched counterparts.
Propriétés
Numéro CAS |
92836-17-4 |
|---|---|
Formule moléculaire |
C28H58 |
Poids moléculaire |
394.8 g/mol |
Nom IUPAC |
4-methylheptacosane |
InChI |
InChI=1S/C28H58/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-28(3)26-5-2/h28H,4-27H2,1-3H3 |
Clé InChI |
GCUWCSFDYYIQEY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)



![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)



![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)


